molecular formula C31H47NaO6 B10763426 sodium 2-[2-(acetyloxy)-7,10-dihydroxy-3a,3b,6,9a-tetramethyl-dodecahydro-2H-cyclopenta[a]phenanthren-1-ylidene]-6-methylhept-5-enoate

sodium 2-[2-(acetyloxy)-7,10-dihydroxy-3a,3b,6,9a-tetramethyl-dodecahydro-2H-cyclopenta[a]phenanthren-1-ylidene]-6-methylhept-5-enoate

Cat. No.: B10763426
M. Wt: 538.7 g/mol
InChI Key: HJHVQCXHVMGZNC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-[2-(acetyloxy)-7,10-dihydroxy-3a,3b,6,9a-tetramethyl-dodecahydro-2H-cyclopenta[a]phenanthren-1-ylidene]-6-methylhept-5-enoate is a highly complex steroidal derivative with a fused cyclopenta[a]phenanthren core. Its structure includes multiple functional groups:

  • Tetramethyl groups (at C3a, 3b, 6, and 9a), contributing to steric hindrance and hydrophobicity.
  • A conjugated α,β-unsaturated ketone system (from the cyclopenta[a]phenanthren core), which may confer reactivity in biological systems or photochemical applications.
  • A sodium carboxylate group, improving aqueous solubility compared to its free acid form.

Properties

IUPAC Name

sodium;2-(16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene)-6-methylhept-5-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHVQCXHVMGZNC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H47NaO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Sodium 2-[2-(acetyloxy)-7,10-dihydroxy-3a,3b,6,9a-tetramethyl-dodecahydro-2H-cyclopenta[a]phenanthren-1-ylidene]-6-methylhept-5-enoate is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicine and biochemistry.

Structural Characteristics

The compound features a unique multi-ring structure with various functional groups, including acetoxy and hydroxy groups. These structural elements are crucial for its reactivity and biological interactions. The molecular formula and specific stereochemistry contribute to its activity against various biological targets.

Property Details
Molecular Formula C31H47NaO6
Core Structure Dodecahydro-cyclopenta[a]phenanthrene
Functional Groups Hydroxy, Acetoxy

Cytotoxic Effects

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. Preliminary studies suggest its potential as an anticancer agent:

  • Cell Lines Tested : Prostate cancer (PC3), Colon cancer (HT29)
  • IC50 Values :
    • PC3: 7.4 µM
    • HT29: 9.0 µM

These values indicate that the compound has a significant inhibitory effect on cancer cell viability, suggesting a potential role in cancer therapeutics .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Induction of Apoptosis : this compound has been shown to activate caspase pathways leading to apoptosis in cancer cells .
  • Interaction with Biological Molecules : The compound may interact with specific enzymes or receptors involved in inflammation and cancer pathways. This interaction could modulate signaling cascades that promote cell survival or death .

Inflammatory Response Modulation

The compound's hydroxy groups may also play a role in modulating inflammatory responses. Compounds with similar structures have been noted for their anti-inflammatory properties, suggesting that this compound could exhibit similar effects through inhibition of pro-inflammatory cytokines .

Study on Cancer Cell Lines

In a recent study examining the cytotoxic effects of this compound:

Compound PC3 IC50 (µM) HT29 IC50 (µM)
Sodium Compound7.4 ± 0.79.0 ± 0.4

The results indicated a dose-dependent reduction in cell viability across both cancer cell lines tested .

Mechanistic Insights

Further investigations into the mode of action revealed that the compound increases levels of reactive oxygen species (ROS) in treated cells, which correlates with apoptosis induction. This suggests that this compound may function through oxidative stress mechanisms .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name / Identifier Functional Groups Solubility (Predicted) Biological Activity (Inferred)
Target Sodium Salt (This Compound) Acetyloxy, dihydroxy, sodium carboxylate High (aqueous) Receptor modulation
(E)-N-(4-((3-(((8R,9S,13S,14S,17S)-17-Hydroxy-13-methyl-... (Compound 3l, ) Hydroxy, methyl, amide Moderate Cytotoxicity
{[2-(Diethylamino)ethyl]sulfanyl}acetate Derivative () Diethylaminoethylsulfanyl, ester Low Membrane permeability enhancer
17-(5-Ethyl-6-methylhept-6-en-2-yl)-7-hydroxy-... () Ethyl, methylheptenyl, ketone Very low Lipophilic drug candidate

Key Observations :

  • Sodium Carboxylate vs. Ester/Amide Groups : The sodium salt form of the target compound significantly enhances water solubility compared to ester or amide derivatives (e.g., ), which are more lipophilic and suited for passive diffusion across membranes .
  • Acetyloxy vs. Hydroxy Groups : The acetyloxy group in the target compound may reduce metabolic deactivation compared to free hydroxy groups in analogues like , where hydroxylation could lead to rapid glucuronidation .

Spectroscopic and Physicochemical Data

Table 2: NMR and MS Data Comparison

Compound 1H NMR (δ ppm, Key Signals) 13C NMR (δ ppm, Key Signals) MS (m/z)
Target Sodium Salt Not reported in evidence; predicted: 1.2–2.5 (methyls), 5.7 (enone) Predicted: 170–175 (carboxylate), 200–210 (ketone) Not available
Compound 3l () 1.25 (s, CH3), 5.45 (d, J=10 Hz, vinyl proton) 120–130 (aromatic carbons), 170 (amide) [M+H]+ 589.3
Compound 1.08 (t, J=7 Hz, ethyl), 2.15 (s, ketone) 25–30 (methyls), 210 (ketone) [M+Na]+ 487.2

Analysis :

  • The target compound’s conjugated enone system (absent in ) would result in distinct UV/Vis absorption near 250–300 nm, useful for quantification .
  • Sodium carboxylate’s deshielded 13C signal (~170–175 ppm) contrasts with ester carbonyls (~165–170 ppm) in .

Notes

Limitations : Direct bioactivity data for the target compound are absent in the provided evidence; inferences are based on structural analogues.

Research Gaps : Comparative studies on metabolic stability and receptor-binding affinity are needed to validate hypotheses.

Synthetic Challenges : The tetramethyl and acetyloxy groups in the target compound likely require multistep regioselective synthesis, increasing production costs .

Q & A

Q. Designing a SAR study: Which substituents should be prioritized for modification?

  • Methodological Answer : Prioritize the acetyloxy group (hydrolysis-sensitive) and sodium counterion (solubility impact). Use click chemistry to introduce azide-alkyne derivatives. Test in vitro/in vivo pharmacokinetics (e.g., plasma half-life) .

Q. How to mitigate byproduct formation during scale-up synthesis?

  • Methodological Answer : Optimize stoichiometry (1:1.2 molar ratio for steroidal acid: TEMPO reagent) and use flow chemistry for better heat transfer. Implement in-line FTIR for real-time monitoring .

Safety and Handling

Q. What precautions are necessary for handling this sodium salt in aqueous solutions?

  • Methodological Answer : Use PPE (gloves, goggles) due to irritant properties. Avoid light exposure (photodegradation risk) and store in amber vials. Neutralize spills with sodium bicarbonate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.